An In-Depth Technical Guide to 3-Bromo-5-methylphenylboronic Acid (CAS: 849062-36-8)
An In-Depth Technical Guide to 3-Bromo-5-methylphenylboronic Acid (CAS: 849062-36-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methylphenylboronic acid is a specialized organic building block crucial for the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. Its utility primarily stems from its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, a fundamental process in the construction of biaryl and heteroaryl structures that are prevalent in many biologically active compounds and functional materials. The strategic placement of the bromo and methyl groups on the phenyl ring offers specific steric and electronic properties that can be exploited to fine-tune the characteristics of the target molecules. This guide provides a comprehensive overview of the properties, synthesis, and applications of 3-Bromo-5-methylphenylboronic acid, with a focus on its role in drug discovery and development.
Physicochemical and Safety Data
A summary of the key quantitative data for 3-Bromo-5-methylphenylboronic acid is presented below.
| Property | Value | Reference |
| CAS Number | 849062-36-8 | N/A |
| Molecular Formula | C₇H₈BBrO₂ | N/A |
| Molecular Weight | 214.85 g/mol | N/A |
| Melting Point | 278-283 °C | N/A |
| SMILES | CC1=CC(Br)=CC(B(O)O)=C1 | N/A |
| InChI Key | KKEPYOBFWSGWLQ-UHFFFAOYSA-N | N/A |
Safety Information:
| Hazard Statement | Precautionary Statement |
| Causes skin irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Causes serious eye irritation. | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| May cause respiratory irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Store locked up. |
Spectroscopic Data
While readily available public spectra for 3-Bromo-5-methylphenylboronic acid are limited, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
| Technique | Expected Peaks |
| ¹H NMR | Aromatic protons (multiple signals, ~7.0-8.0 ppm), Methyl protons (singlet, ~2.3 ppm), Boronic acid protons (broad singlet, variable shift) |
| ¹³C NMR | Aromatic carbons (multiple signals, ~120-140 ppm), Methyl carbon (~20 ppm), Carbon attached to boron (broad signal, ~130-135 ppm) |
| FT-IR (cm⁻¹) | O-H stretch (broad, ~3200-3500), C-H stretch (aromatic, ~3000-3100), C-H stretch (aliphatic, ~2850-2950), C=C stretch (aromatic, ~1400-1600), B-O stretch (~1350), C-Br stretch (~550-650) |
| Mass Spec. | [M-H]⁻ expected around m/z 213/215, reflecting the isotopic pattern of bromine. |
Experimental Protocols
Synthesis of 3-Bromo-5-methylphenylboronic Acid
The following is a plausible method for the synthesis of 3-Bromo-5-methylphenylboronic acid, adapted from a general procedure for the preparation of substituted phenylboronic acids.
Reaction Scheme:
Materials:
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1,3-Dibromo-5-methylbenzene
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Magnesium turnings
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Anhydrous tetrahydrofuran (THF)
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Triisopropyl borate
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n-Butyllithium (n-BuLi)
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Hydrochloric acid (1 M)
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Anhydrous diethyl ether
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Anhydrous sodium sulfate
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Under an inert atmosphere, to a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add magnesium turnings.
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Add a small volume of anhydrous THF to cover the magnesium.
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In a separate flask, dissolve 1,3-dibromo-5-methylbenzene in anhydrous THF.
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Add a small amount of the 1,3-dibromo-5-methylbenzene solution to the magnesium suspension. Gentle heating may be required to initiate the Grignard reaction.
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Once the reaction has started, add the remaining 1,3-dibromo-5-methylbenzene solution dropwise to maintain a gentle reflux.
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After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
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In a separate flame-dried flask under an inert atmosphere, dissolve triisopropyl borate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add the prepared Grignard reagent to the cooled triisopropyl borate solution via a cannula. Maintain the temperature at -78 °C during the addition.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Quench the reaction by slowly adding 1 M hydrochloric acid while cooling the flask in an ice bath.
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Transfer the mixture to a separatory funnel and extract with diethyl ether.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography to yield 3-Bromo-5-methylphenylboronic acid.
Suzuki-Miyaura Cross-Coupling Reaction
3-Bromo-5-methylphenylboronic acid is a key reagent in the Suzuki-Miyaura coupling to form biaryl compounds.
Catalytic Cycle:
Materials:
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3-Bromo-5-methylphenylboronic acid
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Aryl or heteroaryl halide (e.g., 4-iodotoluene)
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Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
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Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
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Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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In a round-bottom flask, combine 3-Bromo-5-methylphenylboronic acid (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2-3 equivalents).
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Add the palladium catalyst (typically 1-5 mol%).
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Degas the chosen solvent by bubbling with an inert gas for 15-20 minutes, then add it to the reaction flask.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Applications in Drug Discovery and Medicinal Chemistry
Phenylboronic acids are a cornerstone in modern medicinal chemistry due to their versatility in forming complex molecular scaffolds. The 3-bromo-5-methylphenyl moiety is a valuable structural motif that can be incorporated into potential drug candidates to modulate their pharmacological properties.
Signaling Pathway Context:
Many kinase inhibitors, a major class of oncology drugs, target ATP-binding sites. The biaryl structures often synthesized using 3-Bromo-5-methylphenylboronic acid can serve as "hinge-binding" motifs that interact with the kinase domain, leading to inhibition of the signaling pathway.
While specific examples of marketed drugs containing the 3-bromo-5-methylphenylboronic acid moiety are not readily found in public literature, this building block is of significant interest in the synthesis of libraries of compounds for high-throughput screening against various therapeutic targets, including but not limited to:
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Kinase Inhibitors: For the treatment of various cancers.
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GPCR Modulators: Targeting a wide range of physiological processes.
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Protease Inhibitors: For antiviral and other therapies.
The bromine atom on the ring provides a handle for further functionalization through subsequent cross-coupling reactions, allowing for the rapid generation of diverse chemical entities from a common intermediate. The methyl group provides steric bulk and can influence the binding affinity and selectivity of the final compound.
Conclusion
3-Bromo-5-methylphenylboronic acid is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and materials science. Its primary utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex biaryl structures. This guide has provided a detailed overview of its properties, synthesis, and applications, offering a technical resource for researchers and scientists working at the forefront of chemical innovation.
